molecular formula C30H32N2O6 B2892348 Boc-D-2-Aminomethylphe(Fmoc) CAS No. 1212895-19-6

Boc-D-2-Aminomethylphe(Fmoc)

Cat. No.: B2892348
CAS No.: 1212895-19-6
M. Wt: 516.594
InChI Key: URDGEKHRYXDFMC-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-2-Aminomethylphe(Fmoc) is a compound with the empirical formula C30H32N2O6 and a molecular weight of 516.58 . It contains functional groups BocFmoc . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of Boc-D-2-Aminomethylphe(Fmoc) can be represented by the SMILES string CC(C)(C)OC(=O)NC@HOCC2c3ccccc3-c4ccccc24)C(O)=O .


Physical And Chemical Properties Analysis

Boc-D-2-Aminomethylphe(Fmoc) has a molecular weight of 516.585 and a density of 1.2±0.1 g/cm3 . Its boiling point is 729.5±60.0 °C at 760 mmHg .

Scientific Research Applications

Monolayer Formation and Characterization

Aminophenyl and aminomethylphenyl monolayers, using protection-deprotection strategies involving Boc and Fmoc groups, have been electrografted to surfaces like glassy carbon. This approach facilitates the formation of amine-terminated films, with Fmoc-NH-CH2-Ar monolayers showing the highest surface concentration of coupled groups, indicating a method for creating functionalized surfaces for various applications (Lee et al., 2015).

Mimicking β-Strand Structures

Research has demonstrated the synthesis of unnatural amino acids, including derivatives protected by Boc and Fmoc, that mimic the hydrogen-bonding functionality of tripeptide β-strands. This innovation paves the way for creating peptides that can form β-sheet-like hydrogen-bonded structures, offering potential in designing novel biomaterials and understanding protein folding mechanisms (Nowick et al., 2000).

Enhancing Peptide Synthesis Techniques

Boc and Fmoc protective groups are integral in Solid-Phase Peptide Synthesis (SPPS), with innovative linkers and protocols improving the efficiency and reliability of peptide assembly. These advancements facilitate the synthesis of peptides with minimal side reactions, critical for research in proteomics, drug discovery, and therapeutic peptide development (Nandhini et al., 2022).

Glycoconjugate Assembly

The use of orthogonally protected building blocks, such as N-Alloc-N'-Boc-N''-Fmoc-alpha,alpha-bis(aminomethyl)-beta-alanine, has been reported for the synthesis of peptide glycoclusters on solid supports. This method underscores the utility of Boc and Fmoc groups in constructing complex biomolecules, crucial for studying carbohydrate-protein interactions and developing carbohydrate-based therapeutics (Katajisto et al., 2002).

Peptide Amide Synthesis

Innovative protocols for the synthesis of peptide amides using photolysable anchoring linkages protected by Boc and Fmoc demonstrate a mild and efficient approach to peptide synthesis. This development has implications for the production of peptide-based drugs and research tools, enabling the exploration of peptide functions and interactions (Hammer et al., 2009).

Safety and Hazards

When handling Boc-D-2-Aminomethylphe(Fmoc), one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Target of Action

Boc-D-2-Aminomethylphe(Fmoc) is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary targets are the amine groups present in the peptide chain. The role of these targets is crucial in the formation of peptide bonds, which are the primary links between amino acids in a peptide or protein .

Mode of Action

The compound interacts with its targets (amine groups) through a process known as Fmoc protection . In this process, the Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, effectively protecting the amine group .

Biochemical Pathways

The primary biochemical pathway affected by Boc-D-2-Aminomethylphe(Fmoc) is peptide synthesis, specifically Solid Phase Peptide Synthesis (SPPS) . The compound’s action influences the formation and breaking of peptide bonds, which are essential steps in the synthesis of peptides and proteins .

Pharmacokinetics

The pharmacokinetics of Boc-D-2-Aminomethylphe(Fmoc) are largely dependent on the specific conditions of the peptide synthesis process. The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties can vary based on factors such as the solvent used, the temperature, and the pH of the environment . .

Result of Action

The result of Boc-D-2-Aminomethylphe(Fmoc)'s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amine groups during synthesis, the compound ensures that peptide bonds form at the correct locations, leading to the accurate assembly of the peptide chain .

Action Environment

The action of Boc-D-2-Aminomethylphe(Fmoc) is influenced by several environmental factors. The compound is sensitive to moisture and heat, which can affect its stability . Additionally, the pH of the environment can impact the compound’s efficacy, as the Fmoc group is base-labile and is removed using a base . Therefore, maintaining appropriate environmental conditions is crucial for the effective use of Boc-D-2-Aminomethylphe(Fmoc) in peptide synthesis .

Properties

IUPAC Name

(2R)-3-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-10-4-5-11-20(19)17-31-28(35)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDGEKHRYXDFMC-AREMUKBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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